1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine, also known as CPP-115, is a compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent for various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability.
Mechanism of Action
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is a potent inhibitor of GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity. The mechanism of action of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is similar to that of vigabatrin, a drug that is currently used to treat epilepsy.
Biochemical and Physiological Effects:
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. In addition, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has been shown to reduce cocaine self-administration in animal models, suggesting its potential as a treatment for addiction. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has also been shown to have anxiolytic effects in animal models, indicating its potential as a treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is its potency as a GABA transaminase inhibitor. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is more potent than vigabatrin, the only other GABA transaminase inhibitor currently available for clinical use. However, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has some limitations for lab experiments. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has a relatively short half-life, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine. One potential direction is the development of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine analogs with improved pharmacokinetic properties. Another direction is the investigation of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, the use of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine as a tool for studying the role of GABA in the brain could lead to a better understanding of the mechanisms underlying neurological disorders.
Synthesis Methods
The synthesis of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine involves the reaction of 4-chlorothiophenol with 3-chloropropanoyl chloride in the presence of a base to form 1-{3-[(4-chlorophenyl)thio]propanoyl}thiophenol. The resulting compound is then reacted with 2-fluorophenylpiperazine in the presence of a base to yield 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine. The overall synthesis of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is a multistep process that requires careful attention to detail and high purity of the starting materials.
Scientific Research Applications
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety disorders. In preclinical studies, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has also been shown to reduce cocaine self-administration in animal models, suggesting its potential as a treatment for addiction. In addition, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has been shown to have anxiolytic effects in animal models, indicating its potential as a treatment for anxiety disorders.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2OS/c20-15-5-7-16(8-6-15)25-14-9-19(24)23-12-10-22(11-13-23)18-4-2-1-3-17(18)21/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMYAACOINZVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.